Spectroscopic Elucidation of 2-Amino-4-(methylsulfonyl)phenol: A Technical Guide
Spectroscopic Elucidation of 2-Amino-4-(methylsulfonyl)phenol: A Technical Guide
Introduction: The Structural Significance of 2-Amino-4-(methylsulfonyl)phenol
2-Amino-4-(methylsulfonyl)phenol is an aromatic organic compound featuring a phenol ring substituted with an amino group and a methylsulfonyl group. With the CAS number 98-30-6, this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and dyestuffs. The interplay of its functional groups—the electron-donating amino and hydroxyl groups and the electron-withdrawing methylsulfonyl group—creates a unique electronic environment that influences its chemical reactivity and biological activity.
Core Principles of Spectroscopic Analysis
The structural confirmation of a synthesized organic molecule is a cornerstone of chemical research and development. Spectroscopic methods provide a non-destructive means to probe the molecular architecture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR allows for the determination of the chemical environment, connectivity, and spatial relationships of atoms. For 2-Amino-4-(methylsulfonyl)phenol, ¹H NMR will elucidate the number and arrangement of protons, while ¹³C NMR will reveal the electronic environment of each carbon atom.
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Infrared (IR) Spectroscopy is a powerful tool for the identification of functional groups. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.), IR spectroscopy provides a characteristic "fingerprint" of the molecule. For the target compound, IR spectroscopy is crucial for confirming the presence of the hydroxyl (-OH), amino (-NH₂), and sulfonyl (-SO₂) groups.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated NMR and IR spectral data for 2-Amino-4-(methylsulfonyl)phenol, based on established principles of spectroscopy and the known effects of its constituent functional groups.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the amino and hydroxyl groups, and the methyl protons of the sulfonyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Data for 2-Amino-4-(methylsulfonyl)phenol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SO₂CH₃ | ~3.1 | Singlet | 3H |
| -NH₂ | ~4.5 - 5.5 (broad) | Singlet | 2H |
| Ar-H (position 6) | ~6.8 | Doublet | 1H |
| Ar-H (position 5) | ~7.2 | Doublet of doublets | 1H |
| Ar-H (position 3) | ~7.4 | Doublet | 1H |
| -OH | ~9.0 - 10.0 (broad) | Singlet | 1H |
Causality Behind Predicted Shifts:
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The methyl protons of the sulfonyl group are expected to appear as a singlet around 3.1 ppm, deshielded by the adjacent electron-withdrawing sulfonyl group.
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The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton at position 6, ortho to the electron-donating amino and hydroxyl groups, is expected to be the most shielded (lowest ppm). The protons at positions 3 and 5 will be further downfield due to the influence of the electron-withdrawing sulfonyl group.
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The amino and hydroxyl protons are expected to appear as broad singlets due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent. Their chemical shifts can vary significantly with concentration and temperature.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons, in addition to the signal for the methyl carbon.
Table 2: Predicted ¹³C NMR Data for 2-Amino-4-(methylsulfonyl)phenol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -SO₂C H₃ | ~45 |
| C3 | ~115 |
| C5 | ~120 |
| C6 | ~118 |
| C4 | ~130 |
| C2 | ~140 |
| C1 | ~145 |
Rationale for Predicted Chemical Shifts:
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The methyl carbon is expected around 45 ppm.
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The aromatic carbons will have a wide range of chemical shifts. The carbon bearing the hydroxyl group (C1) and the carbon bearing the amino group (C2) are expected to be the most deshielded (highest ppm) due to the electronegativity of the attached oxygen and nitrogen atoms. The carbons ortho and para to these electron-donating groups will be more shielded. Conversely, the carbon attached to the electron-withdrawing sulfonyl group (C4) will be deshielded.
IR Spectroscopy: Identifying Key Functional Groups
The IR spectrum is instrumental in confirming the presence of the characteristic functional groups of 2-Amino-4-(methylsulfonyl)phenol.
Table 3: Predicted IR Absorption Bands for 2-Amino-4-(methylsulfonyl)phenol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3350 - 3150 (two bands) | N-H stretch | Primary Amine (-NH₂) |
| ~1600 and ~1500 | C=C stretch | Aromatic Ring |
| ~1320 and ~1150 | Asymmetric & Symmetric S=O stretch | Sulfonyl (-SO₂) |
| ~1250 | C-N stretch | Aryl Amine |
| ~1200 | C-O stretch | Phenol |
Interpretation of Vibrational Modes:
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The broad O-H stretching band is a hallmark of a phenolic hydroxyl group involved in hydrogen bonding.
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The presence of two distinct N-H stretching bands is characteristic of a primary amine.
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The sharp, strong absorptions for the S=O stretches are definitive evidence for the sulfonyl group.
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The absorptions in the 1600-1450 cm⁻¹ region, along with C-H stretches above 3000 cm⁻¹, confirm the presence of the aromatic ring.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality NMR and IR spectra for a solid sample like 2-Amino-4-(methylsulfonyl)phenol.
Protocol for NMR Spectroscopy
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 2-Amino-4-(methylsulfonyl)phenol.
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Transfer the solid to a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is a solid).
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Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
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Instrument Setup:
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Insert the NMR tube into the spectrometer's spinner turbine.
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Place the sample in the NMR magnet.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Acquisition:
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Set the spectral width to approximately 16 ppm, centered around 8 ppm.
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Use a 30-degree pulse angle.
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Set the relaxation delay to 1-2 seconds.
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Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Set the spectral width to approximately 220 ppm, centered around 110 ppm.
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Use a proton-decoupled pulse sequence.
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Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decays (FIDs).
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Phase the resulting spectra.
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Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Integrate the ¹H NMR signals.
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Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
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Sample Preparation:
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Place a small amount (a few milligrams) of the solid 2-Amino-4-(methylsulfonyl)phenol onto the ATR crystal.
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Instrument Setup:
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Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
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Lower the ATR press to ensure good contact between the sample and the crystal.
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Spectrum Acquisition:
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.
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Data Processing:
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The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
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Label the significant peaks.
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Visualizing Molecular Structure and Analytical Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure with atom numbering for NMR assignment and the general workflow for spectroscopic analysis.
Caption: Molecular structure of 2-Amino-4-(methylsulfonyl)phenol with atom numbering.
Caption: Workflow for the spectroscopic analysis of 2-Amino-4-(methylsulfonyl)phenol.
Conclusion: A Framework for Structural Verification
While experimentally obtained spectra for 2-Amino-4-(methylsulfonyl)phenol are not readily found in the public domain, a thorough understanding of spectroscopic principles allows for a robust prediction of its NMR and IR data. The characteristic chemical shifts and coupling patterns in NMR, combined with the specific vibrational frequencies in IR, provide a comprehensive and self-validating system for the structural elucidation of this important chemical intermediate. The protocols and predicted data presented in this guide offer a solid foundation for researchers to successfully characterize 2-Amino-4-(methylsulfonyl)phenol and ensure the integrity of their synthetic work.
References
- At present, no direct citations to experimental spectroscopic data for 2-Amino-4-(methylsulfonyl)phenol could be located in publicly accessible databases or literature. The predicted data and interpretations are based on established principles of NMR and IR spectroscopy, widely available in standard organic chemistry and spectroscopy textbooks.
